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molecular formula C12H9F3N2O2 B1467877 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid CAS No. 1237536-11-6

3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid

Cat. No. B1467877
M. Wt: 270.21 g/mol
InChI Key: QUFBEZJXTTZDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513421B2

Procedure details

To a solution of methyl 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoate (Int-5, 22.3 g, 78.5 mmol) in methanol (375 mL), was added 1 N NaOH solution (314 mL, 314 mmol). The reaction was stirred at room temperature for 2 h. The methanol was removed by concentration under reduced pressure and the resulting aqueous mixture was acidified to pH 2 with 1 N HCl. The product was isolated by suction filtration, washed with water and hexane and dried under vacuum to provide 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid as a white solid (Int-6, 20.3 g, 95.7%). LC-MS: (FA) ES+ 271, ES-269; 1H NMR (400 MHz, d6-DMSO) δ ppm 13.53 (s, 1H), 8.44 (s, 1H), 8.33 (s, 1H), 8.16 (s, 1H), 8.09 (d, J=0.7 Hz, 1H), 7.95 (s, 1H), 3.87 (s, 3H).
Name
methyl 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoate
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
314 mL
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:8]=[C:9]([CH:14]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:16]=2)[C:10]([O:12]C)=[O:11])[CH:4]=[N:3]1.[OH-].[Na+]>CO>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:8]=[C:9]([CH:14]=[C:15]([C:17]([F:18])([F:19])[F:20])[CH:16]=2)[C:10]([OH:12])=[O:11])[CH:4]=[N:3]1 |f:1.2|

Inputs

Step One
Name
methyl 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoate
Quantity
22.3 g
Type
reactant
Smiles
CN1N=CC(=C1)C=1C=C(C(=O)OC)C=C(C1)C(F)(F)F
Name
Quantity
314 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
375 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was isolated by suction filtration
WASH
Type
WASH
Details
washed with water and hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=CC(=C1)C=1C=C(C(=O)O)C=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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